molecular formula C22H28N2O2 B4503971 4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B4503971
M. Wt: 352.5 g/mol
InChI Key: OOSBVGHAERGMNR-UHFFFAOYSA-N
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Description

4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl 4-(diphenylmethyl)-1-piperazinecarboxylate is 352.215078140 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 4-(diphenylmethyl)-1-piperazinecarboxylate derivatives involves condensation reactions, nucleophilic substitution, and reduction processes to produce compounds with specific structural and functional properties. For example, Sanjeevarayappa et al. (2015) synthesized a derivative using a condensation reaction, characterized by LCMS, NMR, IR, and CHN elemental analysis, and confirmed its structure through single crystal XRD data (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized and characterized two derivatives, exploring their molecular structure through X-ray diffraction analysis (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure and conformation of these compounds have been elucidated using X-ray crystallography and density functional theory (DFT) calculations, revealing their crystalline forms and providing insights into their stability and molecular conformations. For instance, Yang et al. (2021) conducted a detailed crystallographic and conformational analysis of a tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate derivative, further investigating its molecular electrostatic potential and frontier molecular orbitals using DFT (Yang et al., 2021).

Biological Evaluation

Some derivatives have been evaluated for their biological activities, including antibacterial, anthelmintic, and anticorrosive properties. For example, the compound synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Praveen et al. (2021) studied the anticorrosive behavior of a novel derivative for carbon steel in a corrosive medium, demonstrating its effectiveness as a corrosion inhibitor (Praveen et al., 2021).

Applications in Pharmacological Research

Certain tert-butyl 4-(diphenylmethyl)-1-piperazinecarboxylate derivatives serve as intermediates in the synthesis of biologically active compounds. For instance, Liu Ya-hu (2010) synthesized a derivative as an intermediate for the synthesis of biologically active benzimidazole compounds, highlighting the utility of these compounds in medicinal chemistry (Liu Ya-hu, 2010).

Properties

IUPAC Name

tert-butyl 4-benzhydrylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-16-14-23(15-17-24)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSBVGHAERGMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3.7 g of N-(tert-butoxycarbonyl)piperazine, 2.5 g of bromodiphenylmethane, 6.9 g of potassium carbonate and 20 ml of hexamethylphosphoramide was stirred at 40° to 50° C. for 4 hours. After cooling, water was added and the reaction mixture was extracted with diethyl ether. The exact was washed and dried, and the solvent was removed under reduced pressure. Hexane was added to the precipitated crystals and the crystals were collected by filtration to give 2.5 g of 4-(tert-butoxycarbonyl)-1-diphenylmethylpiperazine (melting point: 129°-131° C.).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of bis(4-bromophenyl)methanol (0.060 mmol) in CH2Cl2 (0.3 mL) was added thionyl chloride (40 μL, 0.60 mmol) and the reaction mixture was stirred for 48 h. The reaction was evaporated to dryness under a stream of N2 and the crude product redissolved in acetonitrile (1.0 mL). 1-Boc-piperazine (22.3 mg, 0.12 mmol) was added and the reaction mixture was refluxed for 4 h. The reaction mixture was concentrated under reduced pressure, redissolved in CH2Cl2 and passed through a short pad of SiO2, providing the 1-Boc-4-diphenylmethylpiperazine.
Quantity
0.06 mmol
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
22.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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